molecular formula C21H25N5O B5650028 (1S*,5R*)-6-(1H-indol-6-ylcarbonyl)-3-[(4-methyl-1H-imidazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane

(1S*,5R*)-6-(1H-indol-6-ylcarbonyl)-3-[(4-methyl-1H-imidazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane

Cat. No. B5650028
M. Wt: 363.5 g/mol
InChI Key: PDVHYUAWCBUYRO-MAUKXSAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex bicyclic molecules, akin to the compound , often involves intricate reaction pathways. For instance, the synthesis of related dioxabicyclo[3.3.1]nonane derivatives, as reported by Lynch et al. (1994), demonstrates the formation of bicyclic ring systems with specific configurations and substituents, highlighting the synthetic challenges and strategies that might be relevant for the synthesis of the target compound (Lynch, Lee, Martín, & Davis, 1994).

Molecular Structure Analysis

The structural analysis of bicyclic compounds, such as the one under consideration, often reveals unique conformational dynamics and intramolecular interactions. For example, the study of dioxabicyclo[3.3.1]nonane derivatives by Lynch et al. (1994) elucidates how bond angles and intramolecular contacts can influence the overall molecular conformation, which is crucial for understanding the molecular structure of complex bicyclic compounds (Lynch et al., 1994).

Chemical Reactions and Properties

The chemical behavior of bicyclic compounds is influenced by their structural features. For example, the reactivity and selectivity observed in the synthesis of indoles and tetrazoles using diazabicyclo[2.2.2]octane derivatives, as discussed by Ghumro et al. (2017), provide insights into the types of chemical reactions and properties that might be expected from similar bicyclic compounds (Ghumro et al., 2017).

Physical Properties Analysis

The physical properties of bicyclic compounds like the one can be complex due to their rigid structures and potential for diverse intermolecular interactions. Analyzing these properties requires detailed spectroscopic and structural investigations, as exemplified by the work on similar compounds (Lynch et al., 1994).

properties

IUPAC Name

1H-indol-6-yl-[(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O/c1-14-20(24-13-23-14)12-25-9-15-2-5-18(11-25)26(10-15)21(27)17-4-3-16-6-7-22-19(16)8-17/h3-4,6-8,13,15,18,22H,2,5,9-12H2,1H3,(H,23,24)/t15-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVHYUAWCBUYRO-MAUKXSAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CN2CC3CCC(C2)N(C3)C(=O)C4=CC5=C(C=C4)C=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=CN1)CN2C[C@@H]3CC[C@H](C2)N(C3)C(=O)C4=CC5=C(C=C4)C=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-indol-6-yl-[(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.